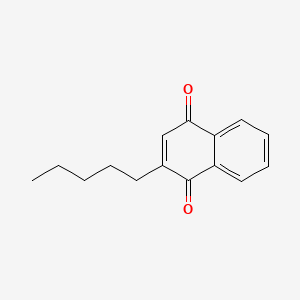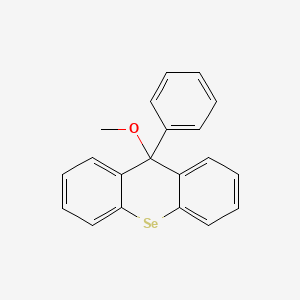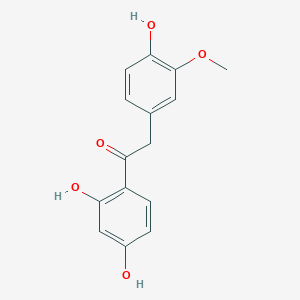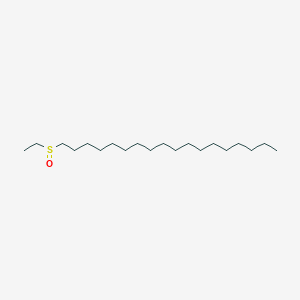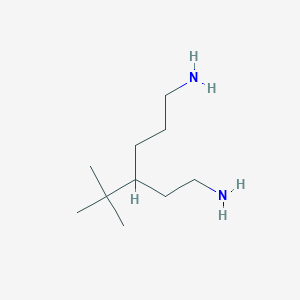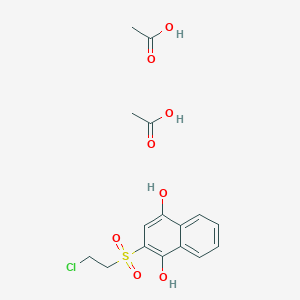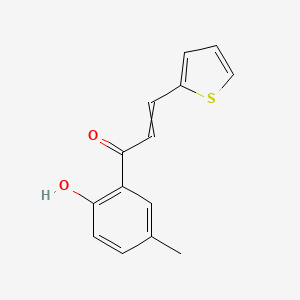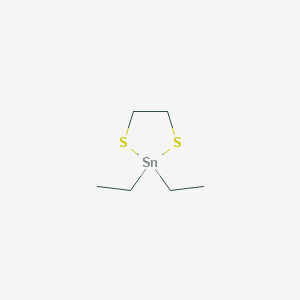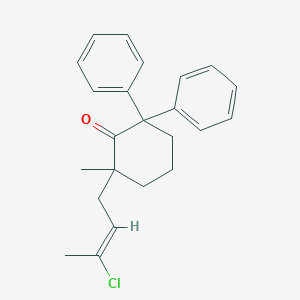
Cyclohexanone, 2-(3-chloro-2-butenyl)-2-methyl-6,6-diphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexanone, 2-(3-chloro-2-butenyl)-2-methyl-6,6-diphenyl- is a complex organic compound with a unique structure that includes a cyclohexanone core substituted with a 3-chloro-2-butenyl group, a methyl group, and two phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanone, 2-(3-chloro-2-butenyl)-2-methyl-6,6-diphenyl- typically involves multi-step organic reactions One common method includes the alkylation of cyclohexanone with 3-chloro-2-butenyl chloride in the presence of a base such as sodium hydride
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexanone, 2-(3-chloro-2-butenyl)-2-methyl-6,6-diphenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the 3-chloro-2-butenyl group can be substituted with other nucleophiles like amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Cyclohexanone, 2-(3-chloro-2-butenyl)-2-methyl-6,6-diphenyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Cyclohexanone, 2-(3-chloro-2-butenyl)-2-methyl-6,6-diphenyl- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its mechanism of action fully.
Comparación Con Compuestos Similares
Similar Compounds
- Cyclohexanone, 2-(3-chloro-2-butenyl)-2,6-dimethyl-, cis-
- Cyclohexanone, 2-(3-chloro-2-butenyl)-2,6-diphenyl-
Uniqueness
Cyclohexanone, 2-(3-chloro-2-butenyl)-2-methyl-6,6-diphenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
50592-54-6 |
|---|---|
Fórmula molecular |
C23H25ClO |
Peso molecular |
352.9 g/mol |
Nombre IUPAC |
2-[(E)-3-chlorobut-2-enyl]-2-methyl-6,6-diphenylcyclohexan-1-one |
InChI |
InChI=1S/C23H25ClO/c1-18(24)14-17-22(2)15-9-16-23(21(22)25,19-10-5-3-6-11-19)20-12-7-4-8-13-20/h3-8,10-14H,9,15-17H2,1-2H3/b18-14+ |
Clave InChI |
TWBAHMRTJVSXOP-NBVRZTHBSA-N |
SMILES isomérico |
C/C(=C\CC1(CCCC(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3)C)/Cl |
SMILES canónico |
CC(=CCC1(CCCC(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


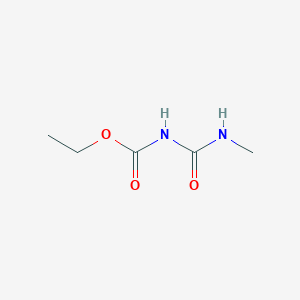
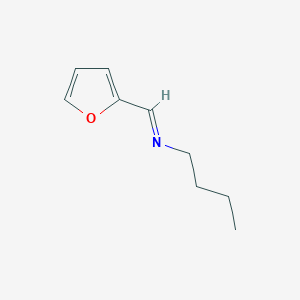
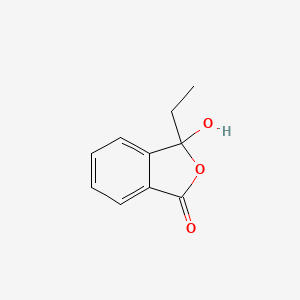
![1-[2-(Diphenylmethoxy)ethyl]-4-phenylpiperazine](/img/structure/B14662539.png)
